Deprotection Kinetics: Fmoc Cleavage Time vs. Boc and Cbz Protecting Groups
The Fmoc group of (9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate can be quantitatively removed under standard SPPS conditions (20% piperidine in DMF) with a half-life (t₁/₂) of approximately 6 seconds for resin-bound amino acids, enabling complete deprotection (>99.99%) within 5–10 minutes at room temperature [1]. In contrast, Boc deprotection (e.g., 1-Boc-3-oxopiperazine) requires treatment with TFA or HCl/dioxane, typically for 30–60 minutes, and is incompatible with acid-labile linkers and side-chain protecting groups used in Fmoc-SPPS [2]. Cbz removal necessitates catalytic hydrogenation (H₂, Pd/C) over several hours, presenting safety and scalability challenges [3].
| Evidence Dimension | Deprotection kinetics and orthogonality |
|---|---|
| Target Compound Data | t₁/₂ ~6 seconds (class); >99.99% cleavage in 5–10 min with 20% piperidine/DMF at RT |
| Comparator Or Baseline | Boc analogue: 30–60 min with TFA or HCl; Cbz analogue: hours with H₂/Pd-C |
| Quantified Difference | Fmoc deprotection is ≥6× faster than Boc acidolysis; orthogonal to acid-sensitive groups |
| Conditions | Standard SPPS deprotection conditions (20% piperidine in DMF, room temperature) |
Why This Matters
Faster, orthogonal deprotection minimizes side reactions (e.g., aspartimide formation) and enables automated, high-throughput SPPS workflows, directly impacting yield and purity of final peptides.
- [1] Carpino LA, Han GY. The 9-fluorenylmethoxycarbonyl amino-protecting group. J Org Chem. 1972;37(22):3404-3409. doi:10.1021/jo00795a005. View Source
- [2] Fields GB, Noble RL. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int J Pept Protein Res. 1990;35(3):161-214. View Source
- [3] Albericio F. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. 2000;55(2):123-139. View Source
